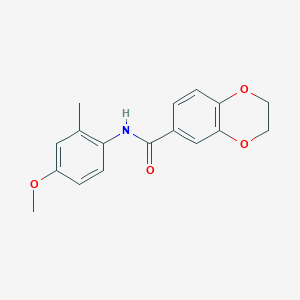
N-(4-iodo-2,6-dimethylphenyl)benzamide
説明
N-(4-iodo-2,6-dimethylphenyl)benzamide, commonly known as IDPN, is a chemical compound that has been extensively studied for its scientific research applications. IDPN is a potent neurotoxin that has been used to investigate the mechanisms of action and the biochemical and physiological effects of neurodegenerative disorders.
作用機序
IDPN exerts its neurotoxic effects by disrupting the microtubule network in neurons, leading to the accumulation of abnormal protein aggregates and the eventual death of the cell. This disruption of the microtubule network is thought to be caused by the binding of IDPN to tubulin, the main component of microtubules.
Biochemical and Physiological Effects
IDPN has been shown to induce a range of biochemical and physiological effects in the brain, including oxidative stress, inflammation, and mitochondrial dysfunction. These effects are thought to contribute to the selective degeneration of dopaminergic and cholinergic neurons in the brain.
実験室実験の利点と制限
One of the advantages of using IDPN in lab experiments is its ability to induce selective degeneration of specific types of neurons, making it a valuable tool for studying the mechanisms of neurodegenerative disorders. However, it is important to note that IDPN is a potent neurotoxin and must be handled with care to ensure the safety of researchers.
将来の方向性
There are several potential future directions for research on IDPN. One area of interest is the development of new therapies for neurodegenerative disorders based on the mechanisms of action of IDPN. Another potential direction is the investigation of the effects of IDPN on other types of neurons in the brain, as well as its potential effects on other organ systems in the body. Additionally, further research is needed to fully understand the biochemical and physiological effects of IDPN and how they contribute to neurodegeneration.
科学的研究の応用
IDPN has been widely used in scientific research to study the mechanisms of action and the biochemical and physiological effects of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. IDPN has been shown to induce selective degeneration of dopaminergic and cholinergic neurons in the brain, making it a valuable tool for investigating the underlying mechanisms of these disorders.
特性
IUPAC Name |
N-(4-iodo-2,6-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-8-13(16)9-11(2)14(10)17-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGYUZVPJYKJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2,6-dimethylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B4675827.png)
![4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4675837.png)
![2-[(4-ethylphenoxy)acetyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4675838.png)
![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4675846.png)
![N-(3-{N-[(2-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B4675851.png)


![2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4675883.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B4675889.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4675890.png)
![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4675897.png)
![4-[(5-propyl-3-thienyl)carbonyl]morpholine](/img/structure/B4675904.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4675921.png)
